molecular formula C24H26N2O4S B11635874 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B11635874
M. Wt: 438.5 g/mol
InChI Key: TYNFHOXLNWJIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxyphenylsulfonyl group and a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form the intermediate 1-(4-methoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 3-phenoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the phenoxybenzyl group.

    1-(4-Methoxyphenyl)sulfonylpiperazine: Similar but without the phenoxybenzyl substitution.

    4-(3-Phenoxybenzyl)piperazine: Lacks the methoxyphenylsulfonyl group.

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the methoxyphenylsulfonyl and phenoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H26N2O4S/c1-29-21-10-12-24(13-11-21)31(27,28)26-16-14-25(15-17-26)19-20-6-5-9-23(18-20)30-22-7-3-2-4-8-22/h2-13,18H,14-17,19H2,1H3

InChI Key

TYNFHOXLNWJIOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.